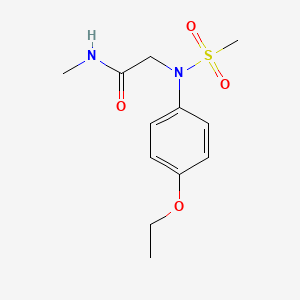![molecular formula C20H24N2O3 B5872732 1-(2-methoxyphenyl)-4-[(3-methylphenoxy)acetyl]piperazine](/img/structure/B5872732.png)
1-(2-methoxyphenyl)-4-[(3-methylphenoxy)acetyl]piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-methoxyphenyl)-4-[(3-methylphenoxy)acetyl]piperazine, also known as MMP, is a compound that has gained significant attention in the field of medicinal chemistry due to its potential use as a therapeutic agent. MMP is a piperazine derivative that has been synthesized through various methods and has shown promising results in scientific research applications.
Mechanism of Action
The exact mechanism of action of 1-(2-methoxyphenyl)-4-[(3-methylphenoxy)acetyl]piperazine is not fully understood. However, it has been suggested that 1-(2-methoxyphenyl)-4-[(3-methylphenoxy)acetyl]piperazine may act as a serotonin and dopamine receptor antagonist, which may contribute to its potential therapeutic effects in the treatment of psychiatric disorders. 1-(2-methoxyphenyl)-4-[(3-methylphenoxy)acetyl]piperazine has also been shown to inhibit the growth of bacteria and fungi by disrupting their cell membranes.
Biochemical and Physiological Effects:
1-(2-methoxyphenyl)-4-[(3-methylphenoxy)acetyl]piperazine has been shown to have various biochemical and physiological effects. In animal studies, 1-(2-methoxyphenyl)-4-[(3-methylphenoxy)acetyl]piperazine has been shown to reduce immobility time in the forced swim test, which is an indicator of antidepressant activity. 1-(2-methoxyphenyl)-4-[(3-methylphenoxy)acetyl]piperazine has also been shown to reduce anxiety-like behavior in the elevated plus maze test. In addition, 1-(2-methoxyphenyl)-4-[(3-methylphenoxy)acetyl]piperazine has been shown to have antimicrobial activity against various bacteria and fungi.
Advantages and Limitations for Lab Experiments
1-(2-methoxyphenyl)-4-[(3-methylphenoxy)acetyl]piperazine has several advantages for lab experiments. It is a relatively simple compound to synthesize and can be obtained in high purity and good yield. 1-(2-methoxyphenyl)-4-[(3-methylphenoxy)acetyl]piperazine has also been shown to have potential therapeutic effects in the treatment of various diseases, making it a promising compound for further research. However, one limitation of 1-(2-methoxyphenyl)-4-[(3-methylphenoxy)acetyl]piperazine is that its exact mechanism of action is not fully understood, which may hinder its development as a therapeutic agent.
Future Directions
There are several future directions for the study of 1-(2-methoxyphenyl)-4-[(3-methylphenoxy)acetyl]piperazine. One potential direction is to further investigate its potential therapeutic effects in the treatment of psychiatric disorders such as depression, anxiety, and schizophrenia. Another direction is to study its potential use as a radioligand for imaging studies in the brain. In addition, further research is needed to fully understand the mechanism of action of 1-(2-methoxyphenyl)-4-[(3-methylphenoxy)acetyl]piperazine and its potential use as an antimicrobial agent. Overall, the study of 1-(2-methoxyphenyl)-4-[(3-methylphenoxy)acetyl]piperazine has the potential to lead to the development of new therapeutic agents for various diseases.
Synthesis Methods
1-(2-methoxyphenyl)-4-[(3-methylphenoxy)acetyl]piperazine can be synthesized through various methods, including the reaction of 1-(2-methoxyphenyl)piperazine with 3-methylphenoxyacetic acid in the presence of a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl) carbodiimide (EDC) and N-hydroxysuccinimide (NHS). Another method involves the reaction of 1-(2-methoxyphenyl)piperazine with 3-methylphenoxyacetyl chloride in the presence of a base such as triethylamine (TEA). Both methods have been reported to yield high purity and good yield of 1-(2-methoxyphenyl)-4-[(3-methylphenoxy)acetyl]piperazine.
Scientific Research Applications
1-(2-methoxyphenyl)-4-[(3-methylphenoxy)acetyl]piperazine has been studied extensively in scientific research applications. It has been shown to have potential therapeutic effects in the treatment of various diseases such as depression, anxiety, and schizophrenia. 1-(2-methoxyphenyl)-4-[(3-methylphenoxy)acetyl]piperazine has also been studied for its potential use as a radioligand for imaging studies in the brain. In addition, 1-(2-methoxyphenyl)-4-[(3-methylphenoxy)acetyl]piperazine has been shown to have antimicrobial activity against various bacteria and fungi.
properties
IUPAC Name |
1-[4-(2-methoxyphenyl)piperazin-1-yl]-2-(3-methylphenoxy)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O3/c1-16-6-5-7-17(14-16)25-15-20(23)22-12-10-21(11-13-22)18-8-3-4-9-19(18)24-2/h3-9,14H,10-13,15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYYJXPUDHRDJNS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OCC(=O)N2CCN(CC2)C3=CC=CC=C3OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

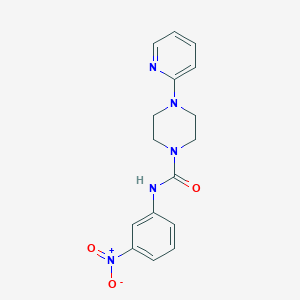
![N-benzyl-2-{4-[(4-methoxyphenyl)sulfonyl]-1-piperazinyl}acetamide](/img/structure/B5872657.png)
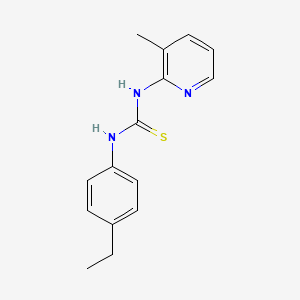


![N~2~-(2,3-dimethylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5872677.png)
![3-[2-(3,4-dimethylphenoxy)ethyl]-4(3H)-quinazolinone](/img/structure/B5872690.png)
![2-[(1H-benzimidazol-2-ylthio)methyl]-2-adamantanol](/img/structure/B5872692.png)
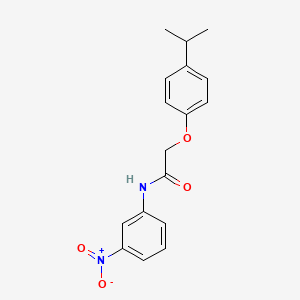
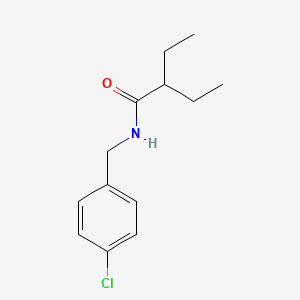
![N-{[(2,6-dimethylphenyl)amino]carbonothioyl}-3-methoxybenzamide](/img/structure/B5872715.png)
![methyl 2-amino-1-(4-chlorophenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate](/img/structure/B5872742.png)

